

# Application Notes and Protocols: Eravacycline Dihydrochloride Time-Kill Curve Assay

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## Compound of Interest

Compound Name: *Eravacycline dihydrochloride*

Cat. No.: *B560568*

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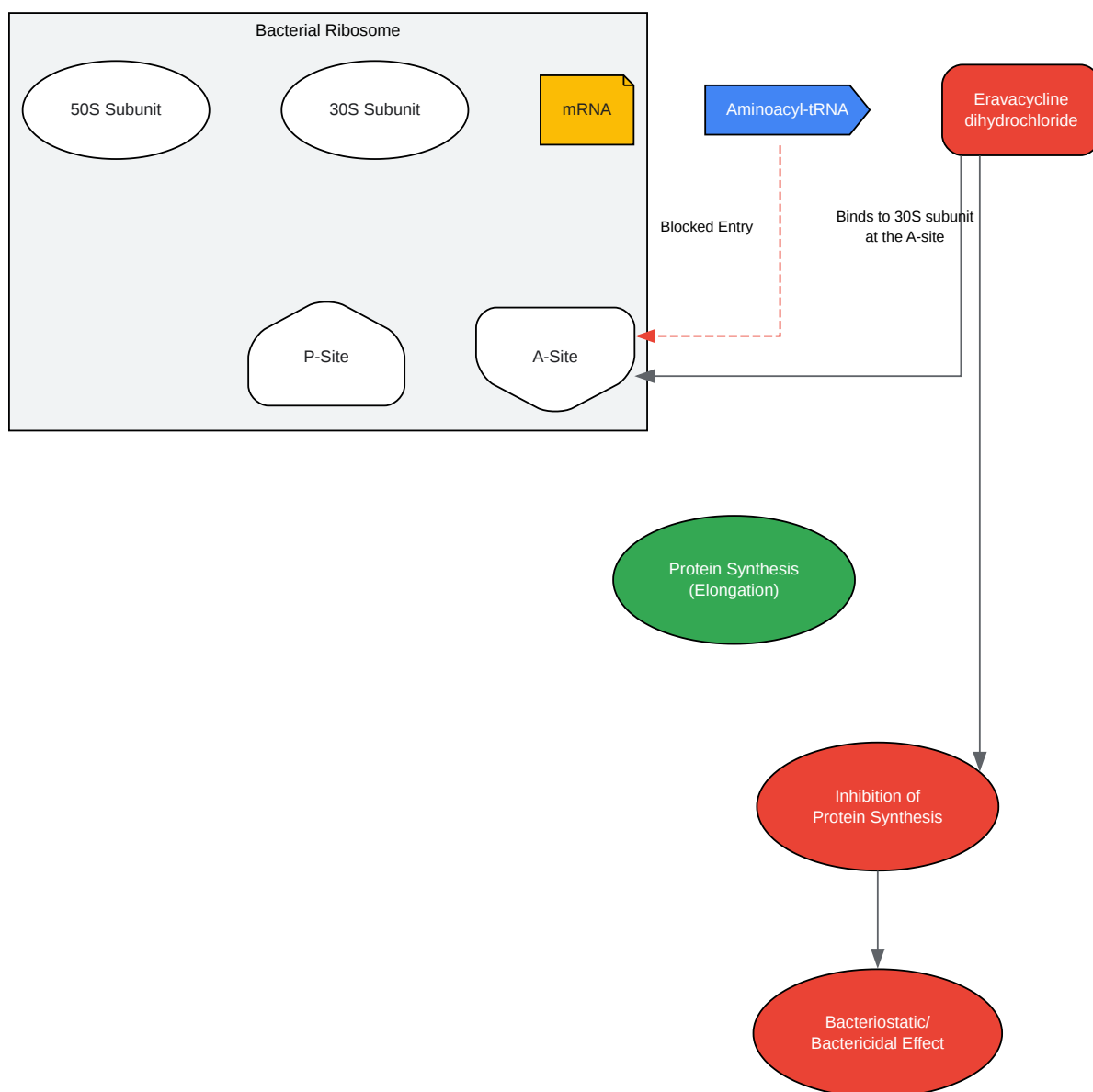
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Eravacycline is a novel, fully synthetic fluorocycline antibiotic belonging to the tetracycline class.[1][2] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[1][2] Eravacycline's mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the incorporation of aminoacyl-tRNA into the growing peptide chain.[3] This action is generally bacteriostatic, but bactericidal activity has been observed against certain bacterial strains. Time-kill curve assays are essential in vitro pharmacodynamic studies that provide valuable information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill curve assay with **Eravacycline dihydrochloride**.

## Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Eravacycline, like other tetracyclines, targets the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the 30S ribosomal subunit. This binding event physically blocks the A-site of the ribosome, preventing the association of aminoacyl-tRNA with the mRNA-ribosome complex. Consequently, the elongation of the polypeptide chain is halted, leading to the cessation of protein synthesis and inhibition of bacterial growth.



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Caption: Eravacycline's mechanism of action on the bacterial ribosome.

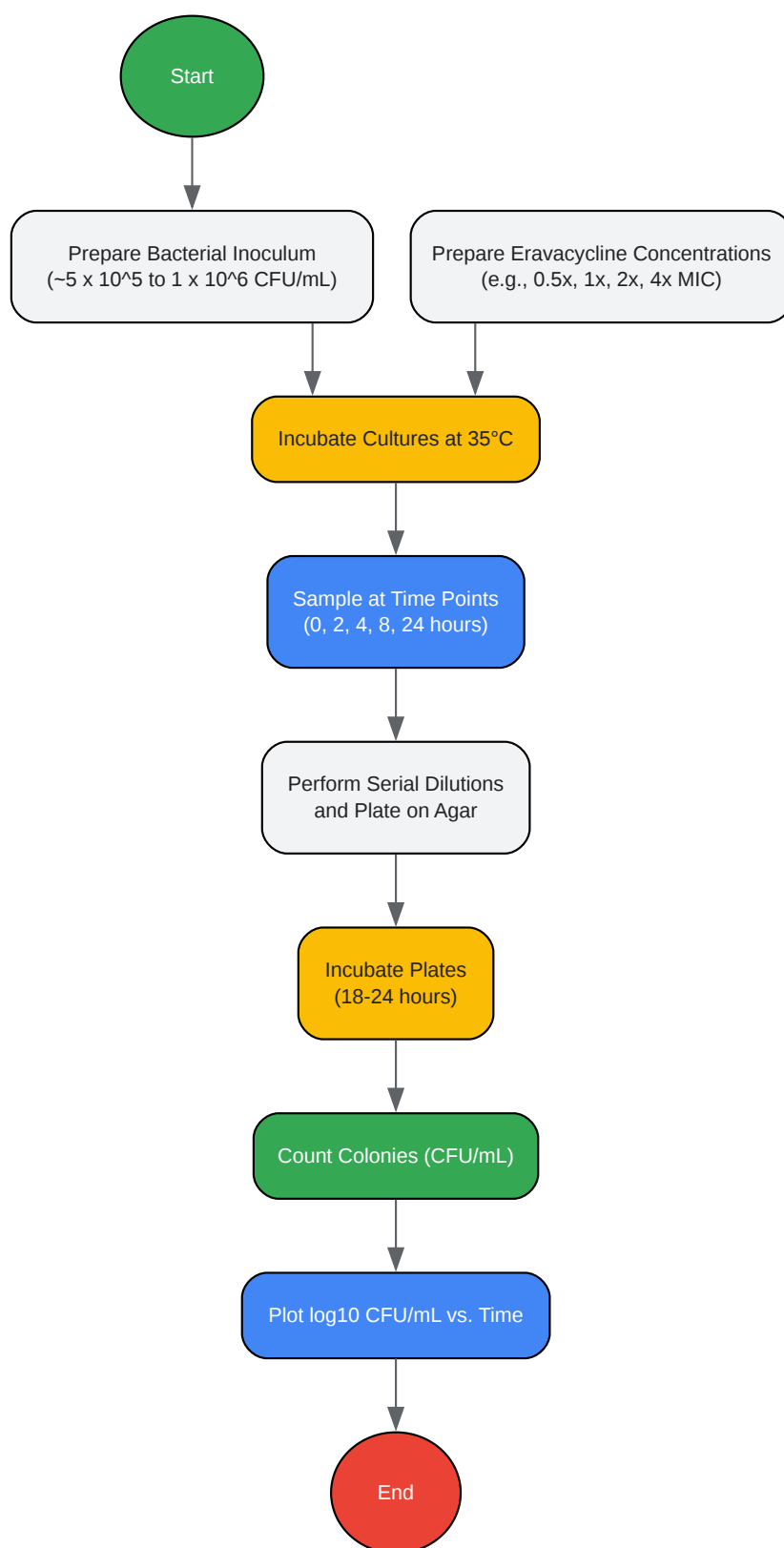
## Experimental Protocol: Time-Kill Curve Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the bactericidal activity of antimicrobial agents.

### Materials

- **Eravacycline dihydrochloride** analytical standard
- Bacterial strains of interest (e.g., *Staphylococcus aureus*, *Enterococcus faecalis*, *Escherichia coli*, *Klebsiella pneumoniae*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Tryptic Soy Agar (TSA) or other suitable solid growth medium
- Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile culture tubes or flasks
- Spectrophotometer
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Micropipettes and sterile tips
- Spiral plater or manual plating supplies (spreaders, turntables)
- Colony counter

### Procedure



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## References

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- 2. In vitro activity of eravacycline and comparator agents against bacterial pathogens isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Eravacycline against Gram-Positive Bacteria Isolated in Clinical Laboratories Worldwide from 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
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